1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 and has since been widely used in scientific research for its ability to block the effects of NPY on Y1 receptors.
Wirkmechanismus
1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol acts as a competitive antagonist of the NPY Y1 receptor, blocking the binding of NPY to this receptor and preventing its downstream effects. The NPY Y1 receptor is widely expressed in the brain and peripheral tissues, and is involved in the regulation of numerous physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake, the modulation of energy metabolism, and the regulation of cardiovascular function. It has also been shown to have potential therapeutic benefits in the treatment of obesity, diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its selectivity for the NPY Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors or pathways. However, a limitation of using this compound is its relatively low potency compared to other NPY receptor antagonists, which may require higher concentrations or longer exposure times to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the potential therapeutic benefits of targeting the NPY system in the treatment of obesity, diabetes, and cardiovascular disease. Another area of interest is the role of NPY in the regulation of stress and anxiety, and the potential use of NPY receptor antagonists like this compound in the treatment of these conditions. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of this compound on food intake, energy metabolism, and cardiovascular function.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been used in numerous scientific studies to investigate the role of NPY in various physiological processes. For example, it has been used to study the effects of NPY on food intake, energy metabolism, and cardiovascular function. It has also been used to investigate the potential therapeutic benefits of targeting the NPY system in the treatment of obesity, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-23-15-9-7-13(19)8-10-15/h3-10,14,22H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZJJMBVLDITIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.